Ethyl 3-oxo-3-thiazol-2-YL-propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

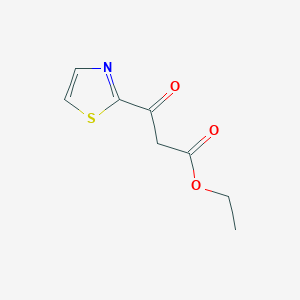

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the CAS Number: 212621-63-1 . It has a molecular weight of 200.24 and its IUPAC name is ethyl 3-oxo-3-(1H-1lambda3-thiazol-2-yl)propanoate .

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-thiazol-2-YL-propionate is characterized by a five-membered thiazole ring attached to a propionate ester group . The InChI code for this compound is 1S/C8H10NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,13H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

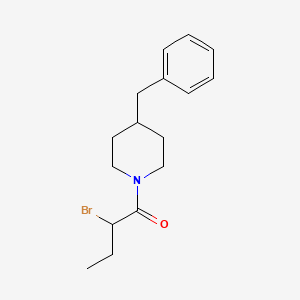

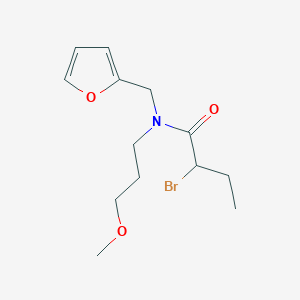

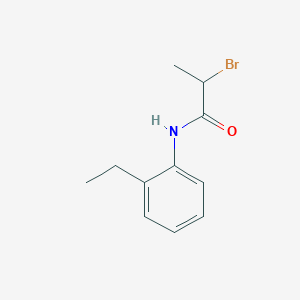

Ethyl 3-oxo-3-thiazol-2-YL-propionate is involved in complex chemical reactions, leading to the synthesis of various derivatives with potential applications in different fields. For instance, alkylation reactions with ethyl 2-bromopropionate under basic conditions result in various derivatives without N-alkylated products, indicating selective reactivity (Beck et al., 1988). The compound also reacts with acetophenone to yield specific butenoate derivatives, displaying reactivity towards various reagents, leading to the formation of several arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Furthermore, its reaction with substituted benzaldehydes forms 5-arylmethylidene derivatives, which upon treatment with DMF · POCl3 complex yield specific carboxylic acids ethyl esters and -7-carbonitriles (Tverdokhlebov et al., 2005).

Medicinal Chemistry and Biological Activity

The compound plays a crucial role in the synthesis of medically relevant derivatives. The thiazole derivative synthesized from it exhibits potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in medical research and therapy (Gomha & Khalil, 2012). The compound is also a precursor in the synthesis of benzimidazol-4-carboxylates, suggesting a wide range of applications in the development of bioactive molecules (Meziane et al., 1998).

Structural and Supramolecular Chemistry

The compound contributes to the study of supramolecular architecture, as demonstrated by X-ray diffraction analysis, and provides insights into the molecular interactions stabilizing various molecular assemblies (Pietrzak et al., 2018). This indicates its importance in the field of crystallography and material science.

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-thiazol-2-YL-propionate | |

CAS RN |

212621-63-1 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)